molecular formula C13H8O2 B14730915 2-hydroxy-1H-phenalen-1-one CAS No. 10505-79-0

2-hydroxy-1H-phenalen-1-one

Cat. No.: B14730915
CAS No.: 10505-79-0
M. Wt: 196.20 g/mol
InChI Key: NCBYJFISWDYMDW-UHFFFAOYSA-N
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Description

2-Hydroxy-1H-phenalen-1-one is a polycyclic aromatic compound with the molecular formula C13H8O2. It is known for its unique structure, which consists of a phenalenone core with a hydroxyl group at the second position. This compound is of significant interest due to its diverse applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-1H-phenalen-1-one can be synthesized through various methods. One common approach involves the oxidation of this compound precursors using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the cyclization of appropriate precursors under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity of the final product. Advanced techniques such as continuous flow reactors may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-1H-phenalen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-hydroxy-1H-phenalen-1-one involves its interaction with specific molecular targets. For example, as an inhibitor of collagenase, it binds to the active site of the enzyme, preventing it from breaking down collagen. This interaction is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site and form stable complexes .

Comparison with Similar Compounds

2-Hydroxy-1H-phenalen-1-one can be compared with other phenalenone derivatives:

These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.

Properties

IUPAC Name

2-hydroxyphenalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O2/c14-11-7-9-5-1-3-8-4-2-6-10(12(8)9)13(11)15/h1-7,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBYJFISWDYMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=C(C(=O)C3=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90505514
Record name 2-Hydroxy-1H-phenalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10505-79-0
Record name 2-Hydroxy-1H-phenalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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